molecular formula C22H20O3 B14735664 9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol CAS No. 6315-83-9

9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol

Cat. No.: B14735664
CAS No.: 6315-83-9
M. Wt: 332.4 g/mol
InChI Key: KLGQIUCZDIBPJA-UHFFFAOYSA-N
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Description

9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol is a xanthene derivative characterized by a hydroxyl group at the 9-position of the xanthene core and a 2-(ethoxymethyl)phenyl substituent. Xanthene derivatives are known for their rigid tricyclic scaffold, which enables applications in host-guest chemistry, photodynamic therapy, and as intermediates in organic synthesis . The ethoxymethyl group at the ortho position of the phenyl ring introduces steric and electronic effects that modulate solubility, crystallinity, and intermolecular interactions.

For example, substituted 9-phenylxanthen-9-ols are typically synthesized via Ullmann coupling of aryl halides with phenols, followed by cyclization using polyphosphoric acid . Alternatively, Friedel-Crafts acylation and subsequent functionalization (e.g., methylation, oxidation) have been employed for xanthone derivatives .

Properties

CAS No.

6315-83-9

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

9-[2-(ethoxymethyl)phenyl]xanthen-9-ol

InChI

InChI=1S/C22H20O3/c1-2-24-15-16-9-3-4-10-17(16)22(23)18-11-5-7-13-20(18)25-21-14-8-6-12-19(21)22/h3-14,23H,2,15H2,1H3

InChI Key

KLGQIUCZDIBPJA-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC=CC=C1C2(C3=CC=CC=C3OC4=CC=CC=C42)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol typically involves the cyclization of 2-phenoxybenzophenone in the presence of an acid and an excess of aluminum chloride (AlCl3). This reaction is a type of Friedel-Crafts polycondensation, which leads to the formation of the xanthene core . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the xanthene core to dihydroxanthene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the xanthene core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinones, dihydroxanthenes, and various substituted xanthene derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Xanthen-9-ol Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
9-Phenylxanthen-9-ol Phenyl (no substituent) C₁₉H₁₄O₂ 274.31 Parent compound; used in host-guest chemistry . Melting point: 123°C .
9-(2-Methoxyphenyl)xanthen-9-ol 2-Methoxyphenyl C₂₀H₁₆O₃ 304.34 Dihedral angle between xanthene and phenyl: 89.27°; forms C–H⋯O hydrogen bonds .
9-(4-Methoxyphenyl)xanthen-9-ol 4-Methoxyphenyl C₂₀H₁₆O₃ 304.34 Forms clathrates with aromatic guests; thermal stability linked to substituent position .
9-[3-(Trifluoromethyl)phenyl]xanthen-9-ol 3-Trifluoromethylphenyl C₂₀H₁₃F₃O₂ 342.31 Enhanced lipophilicity due to CF₃ group; potential in drug delivery .
This compound (Target) 2-(Ethoxymethyl)phenyl C₂₂H₂₀O₃ 356.40* Ethoxymethyl increases steric bulk; predicted higher solubility in organic solvents.
9-Methoxy-9-(2-methoxyphenyl)xanthene Methoxy at xanthene + 2-methoxyphenyl C₂₁H₁₈O₃ 318.35 Ortho-substitution disrupts planarity; intramolecular C–H⋯π interactions .

*Calculated molecular weight based on structural analogy.

Substituent Effects on Molecular Conformation

  • Ortho vs. Para Substitution :
    • 2-Methoxyphenyl (e.g., 9-(2-methoxyphenyl)xanthen-9-ol) induces a near-orthogonal dihedral angle (89.27°) between the xanthene and phenyl rings, limiting π-π stacking .
    • 4-Methoxyphenyl derivatives exhibit planar conformations, facilitating stronger host-guest interactions in clathrates .
  • Ethoxymethyl vs.

Physicochemical Properties

  • Melting Points :
    • Unsubstituted 9-phenylxanthen-9-ol melts at 123°C , while methoxy-substituted analogues (e.g., 9-methoxy-9-(2-methoxyphenyl)xanthene) have lower melting points due to disrupted crystallinity .
  • Hydrogen Bonding :
    • 9-(2-Methoxyphenyl)xanthen-9-ol forms weak C–H⋯O bonds (3.303 Å) and intramolecular interactions, stabilizing crystal packing .
    • Thioxanthene analogues (e.g., 9-benzylthioxanthen-9-ol) exhibit similar hydrogen-bonding patterns but with sulfur participation .

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